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molecular formula C10H12N2O B1367625 1-Phenylpiperazin-2-one CAS No. 90917-86-5

1-Phenylpiperazin-2-one

Cat. No. B1367625
M. Wt: 176.21 g/mol
InChI Key: YWUNGYFXNDOGNZ-UHFFFAOYSA-N
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Patent
US08163720B2

Procedure details

A mixture of 4-benzyl-1-phenylpiperazin-2-one (13.0 g, 48.8 mmol), 10% palladium on carbon (700 mg), and acetic acid (150 mL) was stirred under hydrogen at atmospheric pressure for 3 hours. The reaction was purged with nitrogen and filtered through a bed of celite. The filtrate was concentrated and the residue was purified via silica gel chromatography using 10% MeOH in CH2Cl2 to obtain the desired piperazinone as a white solid (8.3 g, 146.8 mmol, 96% yield). 1H NMR (400 MHz, CDCl3) δ 7.43-7.38 (m, 2H), 7.30-7.26 (m, 3H), 3.70-3.67 (m, 4H), 3.35 (s, 1H), 3.22 (t, J=5.5 Hz, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=177.2; tR=0.44 min.
Name
4-benzyl-1-phenylpiperazin-2-one
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:10](=[O:20])[CH2:9]1)C1C=CC=CC=1>[Pd].C(O)(=O)C>[C:14]1([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]2=[O:20])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
4-benzyl-1-phenylpiperazin-2-one
Quantity
13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(N(CC1)C1=CC=CC=C1)=O
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at atmospheric pressure for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 146.8 mmol
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 300.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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